molecular formula C8H10BBrO3 B1519708 2-Bromo-6-ethoxyphenylboronic acid CAS No. 957035-13-1

2-Bromo-6-ethoxyphenylboronic acid

Cat. No. B1519708
CAS RN: 957035-13-1
M. Wt: 244.88 g/mol
InChI Key: ASWKELCQKXPWGQ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxyphenylboronic acid is a chemical compound with the molecular formula C8H10BBrO3 and a molecular weight of 244.88 . It is used in scientific research due to its unique reactivity and stability.


Synthesis Analysis

Pinacol boronic esters, such as 2-Bromo-6-ethoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This involves a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-ethoxyphenylboronic acid is 1S/C8H10BBrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 .


Chemical Reactions Analysis

This compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of pyridines and pyrimidines . It can also participate in reactions of bromo-N-methylpyrrole, or the synthesis of diarylbenzophenones .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems. “2-Bromo-6-ethoxyphenylboronic acid” could potentially be used in the development of sensors that detect these substances due to its boronic acid group .

Enrichment and Separation of Glycoproteins

Boronic acid-functionalized materials are useful in the enrichment and separation of glycoproteins, which is important for the diagnosis of diseases. Given its boronic acid moiety, “2-Bromo-6-ethoxyphenylboronic acid” may be applied in the fabrication of materials for this purpose .

Safety And Hazards

When handling 2-Bromo-6-ethoxyphenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2-bromo-6-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWKELCQKXPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656891
Record name (2-Bromo-6-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxyphenylboronic acid

CAS RN

957035-13-1
Record name (2-Bromo-6-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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